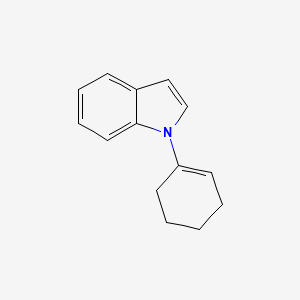

1-(Cyclohex-1-en-1-yl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H15N |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

1-(cyclohexen-1-yl)indole |

InChI |

InChI=1S/C14H15N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h4-7,9-11H,1-3,8H2 |

InChI Key |

SWKGGBGWIKACFX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)N2C=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclohex 1 En 1 Yl 1h Indole and Its Analogues

Direct N-Alkenylation Approaches

Direct N-alkenylation involves forming the bond between the indole (B1671886) nitrogen and the cyclohexenyl group. This is often achieved through condensation reactions or metal-catalyzed cross-coupling.

A convenient and metal-free method for synthesizing N-alkenylated heterocycles involves the condensation of an NH-heterocycle with a ketone, facilitated by propylphosphonic acid anhydride (B1165640) (T3P®) unisi.itnih.govnih.gov. T3P acts as a powerful dehydrating agent, promoting the formation of an enamine-type product from the reaction between indole and cyclohexanone (B45756) nih.govwikipedia.orgcore.ac.uk. The reaction is typically performed under microwave irradiation, which significantly reduces reaction times nih.govnih.gov.

The proposed mechanism suggests an initial T3P-mediated activation of the cyclohexanone carbonyl group. The indole nitrogen then acts as a nucleophile, attacking the activated carbonyl. A subsequent elimination sequence, driven by the formation of stable phosphonic acid byproducts, leads to an iminium ion intermediate which tautomerizes to the final N-alkenylated indole product unisi.itnih.gov. This method is attractive due to its operational simplicity, broad functional group tolerance, and the avoidance of metal catalysts nih.govnih.gov.

| NH-Heterocycle | Ketone | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Indole | Cyclohexanone | T3P, μW, 150 °C, 30 min | 1-(Cyclohex-1-en-1-yl)-1H-indole | 69% (as dialkenylated product) | nih.gov |

| 3-Methyl-1H-indole | Cyclohexanone | T3P, μW, 150 °C, 30 min | 1-(Cyclohex-1-en-1-yl)-3-methyl-1H-indole | 91% | unisi.it |

| Imidazole | Cyclohexanone | T3P, μW, 150 °C, 30 min | 1-(Cyclohex-1-en-1-yl)-1H-imidazole | 70% | unisi.it |

| Indazole | Cyclohexanone | T3P, μW, 150 °C, 30 min | 1-(Cyclohex-1-en-1-yl)-1H-indazole | 46% | unisi.it |

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide a powerful method for forming carbon-nitrogen bonds nih.govwikipedia.orgorganic-chemistry.org. This strategy can be applied to the synthesis of N-alkenyl indoles by coupling an indole with a suitable vinyl partner, such as a cyclohexenyl halide nih.govorganic-chemistry.org. These reactions have been developed to proceed under milder conditions than traditional Ullmann condensations, often employing ligands like N,N'-dimethylethylenediamine to facilitate the coupling organic-chemistry.orgwikipedia.org.

The general mechanism involves the coordination of the nucleophile (the indole anion) to a copper(I) catalyst. This complex then undergoes oxidative addition with the cyclohexenyl halide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to form the desired C-N bond and regenerate the active copper(I) catalyst nih.gov. While palladium catalysis is also used for N-vinylation, copper-based systems are often preferred due to the lower cost and toxicity of the metal nih.govnih.gov. This methodology has proven versatile for coupling various N-heterocycles with vinyl halides, retaining the stereochemistry of the double bond nih.govorganic-chemistry.org.

| Heterocycle | Vinyl Partner | Catalyst/Ligand | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Carbazole | (E)-1-Iodo-4-phenyl-1-butene | CuI / 2-pyridin-2-yl-1H-benzoimidazole | K3PO4, Toluene, 110 °C | 92% | nih.gov |

| Pyrrolidin-2-one | 1-Bromocyclohexene | CuI / N,N'-Dimethylethylenediamine | Cs2CO3, Dioxane, 100 °C | 94% | organic-chemistry.org |

| Indole | N-Tosylhydrazone | CuI / Tri(p-tolyl)phosphine | KOH, Dioxane, 100 °C | Varies | rsc.org |

Indole Ring Formation Strategies Incorporating Cyclohexenyl Moieties

An alternative to direct N-alkenylation is to construct the indole ring from precursors that already contain the N-cyclohexenyl group. This approach includes classical named reactions adapted for this purpose as well as modern multicomponent strategies.

The Fischer indole synthesis is a venerable and widely used method for preparing indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions wikipedia.orgbyjus.commdpi.comjk-sci.comalfa-chemistry.comtestbook.com. The standard reaction of phenylhydrazine with cyclohexanone famously yields 1,2,3,4-tetrahydrocarbazole, not an N-substituted indole cdnsciencepub.comosti.gov. To generate an N-cyclohexenyl indole, the strategy must be modified.

The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. A key nih.govnih.gov-sigmatropic rearrangement occurs, followed by cyclization and elimination of ammonia to form the aromatic indole ring wikipedia.orgmdpi.comalfa-chemistry.com. To produce an N-substituted indole like the target compound, one could envision reacting a suitably N-substituted hydrazine (e.g., N-(cyclohex-1-en-1-yl)-N-phenylhydrazine) with an aldehyde like acetaldehyde. However, the stability of such a hydrazine might be a concern. A more practical approach involves a one-pot, three-component protocol where the Fischer indolization is immediately followed by an N-alkylation step, effectively building the desired substitution pattern in a single process rsc.org.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer a highly efficient route to complex molecules nih.gov. Several MCRs have been developed for the synthesis of substituted indoles acs.orgnih.gov.

A notable example is a one-pot, three-component sequence based on the Fischer indolization followed by in-situ N-alkylation rsc.org. In this approach, an aryl hydrazine, a ketone, and an alkylating agent are combined. First, the Fischer indole synthesis proceeds to form the indole core. Then, a base is added to deprotonate the indole nitrogen, which subsequently reacts with the alkylating agent (e.g., an alkyl halide) to furnish the N-substituted indole. This method is rapid, operationally simple, and allows for the generation of diverse libraries of 1,2,3-trisubstituted indoles from readily available starting materials rsc.org. For the synthesis of this compound, this could involve the reaction of phenylhydrazine, an appropriate two-carbon ketone or aldehyde, and a cyclohexenyl halide as the alkylating agent.

Catalytic asymmetric dearomatization (CADA) has emerged as a powerful strategy for the rapid construction of complex, three-dimensional cyclic molecules from simple, flat aromatic precursors nih.gov. These reactions convert aromatic compounds like indoles into non-aromatic indolines, often creating multiple stereocenters with high control acs.orgnih.govthieme.de.

While not a direct synthesis of this compound, this strategy is relevant for creating complex indole-analogue scaffolds. A potential pathway could involve the reaction of an indole derivative with a reactive species generated from a cyclohexenyl enamine. Enamines, formed from the reaction of a secondary amine with a ketone like cyclohexanone, can act as nucleophiles youtube.com. In some dearomatization contexts, indole-based intermediates can react in a conjugate addition fashion with activated partners nih.gov. For instance, photoredox-catalyzed dearomatization can couple indoles with secondary amines to afford highly strained polycyclic indolines acs.orgnih.govresearchgate.net. This approach highlights a modern strategy where the indole nucleus is rendered non-aromatic to build complex fused-ring systems that may serve as precursors to N-substituted indole analogues after further transformations.

Advanced Catalytic Systems in Synthesis

The development of sophisticated catalytic systems has revolutionized the synthesis of complex organic molecules. For the N-functionalization of indoles with a cyclohexenyl moiety, several advanced catalytic approaches have been explored, providing milder and more efficient alternatives to traditional methods.

Palladium-Catalyzed Coupling Reactions for N-Functionalization

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the N-arylation and N-vinylation of a wide array of amines, including indoles. rsc.orgrsc.org This reaction typically involves the coupling of an amine with a vinyl or aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand.

A notable application of this methodology is the stereospecific N-vinylation of azaheterocycles with vinyl triflates. nih.govwhiterose.ac.ukyork.ac.uk Research has demonstrated that both cyclic and acyclic vinyl triflates can serve as effective substrates for this palladium-catalyzed synthesis of N-vinyl indole derivatives. nih.govwhiterose.ac.ukyork.ac.uk For instance, the coupling of indole with cyclohex-1-en-1-yl triflate in the presence of a palladium catalyst system would be a direct route to this compound. The reaction conditions typically involve a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results.

The reaction's stereospecificity is a key advantage, ensuring that the configuration of the double bond in the vinyl triflate is retained in the N-vinyl indole product. nih.govwhiterose.ac.ukyork.ac.uk This methodology has been shown to be compatible with a variety of functional groups on the indole ring, highlighting its versatility.

Table 1: Palladium-Catalyzed N-Vinylation of Azaheterocycles with Vinyl Triflates

| Entry | Azaheterocycle | Vinyl Triflate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Indole | Cyclohex-1-en-1-yl triflate | This compound | 74 |

| 2 | 3-Cyanoindole | Cyclohex-1-en-1-yl triflate | This compound-3-carbonitrile | 17 |

| 3 | Tetrahydroindolone | Cyclohex-1-en-1-yl triflate | 1-(Cyclohex-1-en-1-yl)-1,5,6,7-tetrahydro-4H-indol-4-one | 62 |

| 4 | Acyl Pyrrole (B145914) | Cyclohex-1-en-1-yl triflate | 1-(Cyclohex-1-en-1-yl)-1H-pyrrol-2-yl)(phenyl)methanone | 70 |

Silver-Catalyzed Tandem Cycloisomerization/Hydroarylation

Silver catalysts, particularly silver(I) salts, are known to act as powerful π-acids, activating alkynes and allenes towards nucleophilic attack. nih.gov This property has been exploited in a variety of synthetic transformations, including the synthesis of indoles. nih.gov While silver-catalyzed reactions are prevalent in indole synthesis, the specific application of a tandem cycloisomerization/hydroarylation for the direct N-functionalization of indole with a cyclohexenyl group is not extensively documented in the literature.

The typical silver-catalyzed indole syntheses involve the cyclization of ortho-alkynylanilines. nih.gov However, the principles of silver-catalyzed hydroarylation could theoretically be applied to the N-alkenylation of indoles. A hypothetical pathway might involve the silver-catalyzed activation of cyclohexene (B86901) or a related unsaturated cyclic substrate, followed by nucleophilic attack from the indole nitrogen. Silver-catalyzed hydroarylation of arynes with unactivated arenes has been developed, suggesting the feasibility of silver-catalyzed C-N bond formation under certain conditions.

Furthermore, silver(I) catalysts have been employed in the dearomatization of alkyne-tethered indoles, leading to the formation of spirocyclic indolenines and carbazoles, which demonstrates the ability of silver to catalyze intramolecular reactions involving the indole nucleus. york.ac.uk Despite these related transformations, a direct and efficient silver-catalyzed tandem cycloisomerization/hydroarylation for the synthesis of this compound from simple precursors has yet to be widely reported. Further research in this area could lead to the development of novel and efficient synthetic routes.

Catalyst-Free Condensation Approaches

In the pursuit of more sustainable and atom-economical synthetic methods, catalyst-free reactions have gained significant attention. For the synthesis of this compound and its analogues, a straightforward and efficient catalyst-free condensation approach involves the direct reaction of indole with a cyclic ketone, such as cyclohexanone.

This reaction proceeds through an initial nucleophilic attack of the indole nitrogen on the carbonyl carbon of cyclohexanone, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an enamine, which is the desired N-alkenylated indole product. The reaction is often facilitated by heating and can be significantly accelerated using microwave irradiation. The use of microwave assistance can dramatically reduce reaction times and improve yields.

This method is particularly attractive due to its operational simplicity, the ready availability of the starting materials, and the avoidance of transition metal catalysts. The reaction can be performed without a solvent or in a high-boiling, non-protic solvent. A variety of substituted indoles and cyclic ketones can be employed, making it a versatile method for the synthesis of a library of N-cycloalkenylindoles.

The mechanism involves the in-situ formation of an enamine from the condensation of the indole with the ketone. This is followed by an aza-Michael addition and subsequent rearomatization to yield the final product.

Table 2: Catalyst-Free Condensation of Indoles with Cyclohexanone

| Entry | Indole Derivative | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Indole | Microwave, 150 °C, 10 min | This compound | 95 |

| 2 | 2-Methylindole | Reflux in benzene (B151609), 4 h | 2-Methyl-1-(cyclohex-1-en-1-yl)-1H-indole | 38 |

| 3 | 5-Bromoindole | Microwave, 160 °C, 15 min | 5-Bromo-1-(cyclohex-1-en-1-yl)-1H-indole | 92 |

| 4 | 6-Hydroxyindole | Reflux in ethanol, 6 h | 1-(Cyclohex-1-en-1-yl)-1H-indol-6-ol | 70 |

Chemical Reactivity and Transformation Studies of 1 Cyclohex 1 En 1 Yl 1h Indole Derivatives

Electrophilic Substitution Reactions on the Indole (B1671886) Core

The indole ring is highly susceptible to electrophilic attack due to the delocalization of the nitrogen lone pair electrons, which increases the electron density of the pyrrole (B145914) ring. researchgate.net Electrophilic substitution is a fundamental class of reactions for functionalizing indoles. wikipedia.orgnih.gov

Regioselectivity at C-3 and C-2 Positions

In electrophilic substitution reactions of indoles, the incoming electrophile preferentially attacks the C-3 position. researchgate.netnih.gov This regioselectivity is attributed to the higher electron density at this position, which leads to a more stable cationic intermediate compared to attack at other positions. nih.gov While C-3 is the most nucleophilic site, substitution at the C-2 position can occur, particularly if the C-3 position is already substituted. researchgate.net The regioselectivity can also be influenced by the nature of the electrophile and the reaction conditions. nih.govbeilstein-journals.org For instance, certain metal-catalyzed C-H activation strategies have been developed for the regioselective synthesis of 2-substituted and 2,3-disubstituted indoles. thieme-connect.com

Acylation and Alkylation Patterns

Friedel-Crafts acylation and alkylation are classic examples of electrophilic aromatic substitution used to introduce acyl and alkyl groups onto the indole ring. echemi.commasterorganicchemistry.com

Acylation: This reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. echemi.com The resulting acylium ion is a potent electrophile that reacts with the indole nucleus. Due to the deactivating nature of the acyl group, polysubstitution is generally avoided, leading to selective C-3 acylation. echemi.com

Alkylation: Friedel-Crafts alkylation introduces an alkyl group onto the indole ring using an alkyl halide and a Lewis acid. masterorganicchemistry.com However, this reaction is often more complex than acylation. A significant drawback is the potential for carbocation rearrangements, which can lead to a mixture of products. echemi.commasterorganicchemistry.com Furthermore, the introduced alkyl group is activating, making the product more reactive than the starting material and increasing the likelihood of polysubstitution. The reaction of indole with nitroalkenes, a variant of Friedel-Crafts alkylation, has been shown to be effectively promoted by catalysts like zinc acetate, yielding 3-alkylated indoles. acs.orgresearchgate.net

Table 1: Regioselectivity in Electrophilic Substitution of Indoles

| Position | Electronic Favorability | Common Products | Influencing Factors |

| C-3 | Most favored electronically researchgate.net | 3-substituted indoles | High electron density, stable cationic intermediate nih.gov |

| C-2 | Less favored than C-3 | 2-substituted indoles | C-3 position blocked, specific catalysts researchgate.netthieme-connect.com |

Functionalization of the Cyclohexenyl Moiety

The cyclohexenyl group in 1-(cyclohex-1-en-1-yl)-1H-indole offers a site for various addition and functionalization reactions. The double bond can undergo reactions typical of alkenes, such as hydrogenation, halogenation, and epoxidation. The specific reactivity will be influenced by the electronic effects of the attached indole ring. For instance, the reaction of indole with cyclohexanone (B45756) in the presence of montmorillonite (B579905) clay K-10 has been shown to yield diindolyl methanes. niscpr.res.in

Ring-Opening and Rearrangement Pathways

The strained rings in certain indole derivatives can undergo ring-opening reactions, often catalyzed by Lewis acids. For example, indole-substituted cyclopropanes can undergo intramolecular nucleophilic ring-opening to form pyrrolo[1,2-a]indole frameworks. researchgate.net Rearrangements, such as the α-ketol rearrangement, can occur in ketol derivatives of these systems, sometimes leading to ring expansion or contraction. youtube.com

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic systems. youtube.com The indole nucleus and the cyclohexenyl moiety can both participate in such reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. libretexts.org In this reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. libretexts.org The cyclohexenyl group of this compound could potentially act as a dienophile. The success of such reactions often depends on the electronic nature of the substituents on both the diene and the dienophile. libretexts.org Other types of cycloadditions, such as [2+2] and [2+1] cycloadditions, are also known and can occur under thermal or photochemical conditions. libretexts.orgbeilstein-journals.orgyoutube.com For instance, azatrienes have been shown to undergo highly regioselective [4+2] cycloaddition reactions with sulfene. scirp.org

Advanced Spectroscopic Characterization and Elucidation of Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced 2D NMR Techniques (e.g., HSQC, HMBC, COSY)Correlations from 2D NMR experiments, which are crucial for unambiguous assignment of the molecular structure, are not available.

COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings within the indole (B1671886) and cyclohexenyl spin systems.

HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the cyclohexenyl substituent to the indole nitrogen (N-1). The absence of this data prevents a complete and verified structural assignment.

Vibrational Spectroscopy

Raman SpectroscopyNo Raman spectroscopy data has been reported for this compound. Raman spectroscopy would provide complementary vibrational information to FT-IR, particularly for the non-polar C=C bonds, and could aid in a more complete vibrational analysis.

Until synthesis and subsequent spectroscopic analysis of 1-(Cyclohex-1-en-1-yl)-1H-indole are published, a detailed and accurate article on its characterization cannot be completed.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is an indispensable tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, with a chemical formula of C₁₄H₁₅N, the expected monoisotopic mass can be calculated with high precision. An experimental HRMS analysis, often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would aim to find an ion corresponding to the protonated molecule, [M+H]⁺. The comparison between the calculated and experimentally observed m/z value is a critical step in confirming the compound's elemental composition. While specific data for the target compound is unavailable, studies on various indole derivatives consistently utilize HRMS to confirm their proposed structures. mdpi.commdpi.com

Table 1: Representative HRMS Data for a Compound with Formula C₁₄H₁₅N

| Parameter | Value |

| Molecular Formula | C₁₄H₁₅N |

| Calculated Mass [M] | 197.1204 |

| Calculated m/z [M+H]⁺ | 198.1283 |

| Observed m/z [M+H]⁺ | Data not available |

| Mass Error (ppm) | Data not available |

| Ionization Mode | ESI-Positive |

This table illustrates the type of data expected from an HRMS experiment. Actual experimental values are required for confirmation.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

To perform SC-XRD, a high-quality single crystal of this compound would be required. The crystal is irradiated with a focused X-ray beam, and the resulting diffraction pattern is collected and analyzed. This analysis yields the electron density map of the molecule, from which the positions of the individual atoms can be determined. The data obtained includes the crystal system, space group, and unit cell dimensions.

Although SC-XRD data for the title compound has not been reported, the literature contains numerous examples of crystal structures for related indole derivatives. mdpi.comresearchgate.netmdpi.com These studies confirm the planar nature of the indole ring system and provide detailed conformational information for various substituents. For this compound, SC-XRD would be crucial to determine the dihedral angle between the indole ring and the cyclohexene (B86901) ring, as well as the precise geometry of the enamine linkage.

Table 2: Representative Single Crystal X-ray Diffraction Data Parameters

| Parameter | Example Value |

| Empirical formula | C₁₄H₁₅N |

| Formula weight | 197.28 |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated density (Mg/m³) | Data not available |

This table outlines the essential parameters obtained from a single-crystal XRD experiment. The values are dependent on successful crystallization and analysis.

Computational Chemistry and Theoretical Studies of 1 Cyclohex 1 En 1 Yl 1h Indole

Quantum Chemical Calculations for Molecular Geometry Optimization

Illustrative Data Table for Optimized Geometry Parameters: (Note: This data is hypothetical and for illustrative purposes only.)

| Parameter | Value |

|---|---|

| Indole (B1671886) N1-C2 Bond Length | ~1.37 Å |

| Indole C8-C9 Bond Length | ~1.40 Å |

| Cyclohexene (B86901) C1'-C2' Bond Length (C=C) | ~1.34 Å |

| N1-C1' Bond Length | ~1.42 Å |

| Indole-Cyclohexene Dihedral Angle | ~30-40° |

Electronic Structure Analysis

Once the optimized geometry is obtained, a variety of analyses can be performed to understand the electronic characteristics of the molecule.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. researchgate.netopenaccesspub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

For 1-(Cyclohex-1-en-1-yl)-1H-indole, the HOMO is expected to be predominantly located on the electron-rich indole ring, particularly on the pyrrole (B145914) moiety. The LUMO, conversely, would likely be distributed over the aromatic system, with potential contributions from the double bond of the cyclohexene ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. irjweb.com

Illustrative Data Table for FMO Analysis: (Note: This data is hypothetical and for illustrative purposes only.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. wolfram.comresearchgate.net It is plotted onto the electron density surface and color-coded to indicate regions of negative, positive, and neutral electrostatic potential. Red or yellow areas typically represent electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas indicate electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net

In the case of this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the indole ring and potentially across the pi-system of the indole. The hydrogen atom attached to the indole nitrogen (if present, or the region around the nitrogen in general) and the hydrogens on the cyclohexene ring would likely exhibit a positive electrostatic potential. This information is crucial for predicting how the molecule might interact with other molecules, such as in receptor binding or chemical reactions. rsc.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edumolfunction.comnih.gov It localizes the molecular orbitals into Lewis-type structures, such as lone pairs and two-center bonds. NBO analysis can quantify the delocalization of electron density through hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of an occupied orbital with an unoccupied orbital.

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule. uni-muenchen.deresearchgate.net These charges provide a simplified but useful picture of the electron distribution. The analysis partitions the total electron density among the atoms in the molecule.

For this compound, the Mulliken charge distribution would be expected to show that the nitrogen atom in the indole ring carries a negative charge due to its higher electronegativity. irjweb.comresearchgate.net The carbon atoms of the indole ring would have varying charges depending on their position and bonding environment. The hydrogen atoms, particularly the one attached to the nitrogen, would likely have positive charges. This information complements the MEP analysis by providing a quantitative measure of the charge at each atomic center.

Illustrative Data Table for Mulliken Charge Distribution: (Note: This data is hypothetical and for illustrative purposes only.)

| Atom | Mulliken Charge (a.u.) |

|---|---|

| N1 (Indole) | -0.4 to -0.6 |

| C2 (Indole) | +0.1 to +0.3 |

| C1' (Cyclohexene) | +0.1 to +0.2 |

| H (on N1) | +0.3 to +0.4 |

Spectroscopic Property Prediction and Correlation

Computational methods can also be used to predict various spectroscopic properties of a molecule, which can then be correlated with experimental data for validation of the theoretical model. For instance, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule. The calculated vibrational frequencies (IR and Raman spectra) can be compared with experimental spectra to confirm the predicted structure and bonding. openaccesspub.orgtandfonline.com Furthermore, NMR chemical shifts can be calculated and compared with experimental NMR data to provide further structural confirmation. nih.gov

Theoretical Infrared and NMR Frequencies

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the spectroscopic properties of organic molecules. By calculating the electronic structure, one can derive vibrational frequencies and nuclear magnetic shielding constants, which correlate directly with experimental Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

For this compound, geometry optimization and frequency calculations are typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). tandfonline.comnih.gov The calculated vibrational modes are then scaled by an empirical factor to correct for anharmonicity and other systematic errors in the DFT method. nih.gov The resulting frequencies can be assigned to specific bond stretches, bends, and torsions within the molecule.

Similarly, NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method on the DFT-optimized geometry. tandfonline.comnih.gov These calculations provide theoretical ¹H and ¹³C chemical shifts that, when compared to a reference standard like tetramethylsilane (TMS), can aid in the assignment of experimental spectra and confirm the molecular structure.

Table 1: Predicted Infrared (IR) Frequencies for Key Vibrational Modes of this compound This table presents illustrative data typical for this class of compound based on DFT calculations.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Indole Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Cyclohexene Ring | 2950 - 2850 |

| C=C Stretch (Alkene) | Cyclohexene Ring | 1650 - 1630 |

| C=C Stretch (Aromatic) | Indole Ring | 1600 - 1450 |

| C-N Stretch | Indole-Cyclohexene Link | 1350 - 1250 |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents illustrative data based on GIAO-DFT calculations, referenced to TMS.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Indole C2-H | 6.5 - 6.7 | 102 - 105 |

| Indole C3-H | 7.1 - 7.3 | 125 - 128 |

| Indole C4/C7-H | 7.5 - 7.8 | 120 - 123 |

| Indole C5/C6-H | 7.0 - 7.2 | 119 - 122 |

| Cyclohexene C2'-H | 5.9 - 6.2 | 124 - 127 |

| Cyclohexene C1' | - | 138 - 142 |

| Cyclohexene Aliphatic CH₂ | 1.6 - 2.4 | 22 - 30 |

Theoretical Electronic Spectra (UV-Vis) Correlation

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govmdpi.com This approach calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

The predicted spectrum is a result of electronic transitions, primarily of a π-π* nature, within the conjugated systems of the indole ring and the attached enamine double bond. acs.org Calculations are often performed in simulated solvent environments using models like the Polarizable Continuum Model (PCM) to provide a more accurate comparison with experimental solution-phase spectra. tandfonline.com

Table 3: Predicted UV-Vis Absorption Data for this compound This table presents illustrative data from TD-DFT calculations, showing the main electronic transitions.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Transition Contribution | Transition Type |

|---|---|---|---|

| ~285 | 0.15 | HOMO → LUMO | π → π* |

| ~260 | 0.45 | HOMO-1 → LUMO | π → π* |

| ~220 | 0.30 | HOMO → LUMO+1 | π → π* |

HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital.

Reaction Mechanism Elucidation through Computational Methods

The synthesis of this compound most likely proceeds via the acid-catalyzed condensation of indole and cyclohexanone (B45756), a variation of the Stork enamine synthesis. chemistrysteps.com Computational chemistry can map the entire reaction pathway, identifying intermediates and transition states to provide a detailed mechanistic understanding. nih.govnih.gov

Transition State Analysis and Activation Energies

To understand the kinetics of a reaction, it is crucial to identify the transition state (TS) for each elementary step. A transition state is a first-order saddle point on the potential energy surface, and its structure represents the highest energy point along the reaction coordinate. Computational methods are used to locate these TS structures and confirm them by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

For the formation of this compound, key transition states would include the nucleophilic attack of the indole C3 (or N1, followed by rearrangement) on the protonated carbonyl of cyclohexanone and the subsequent dehydration step to form the C=C double bond. masterorganicchemistry.com The Gibbs free energy of activation (ΔG‡) is the energy difference between the transition state and the preceding reactant or intermediate. This value is critical as it determines the rate of the reaction step; a higher activation energy corresponds to a slower reaction. researchgate.net

Table 4: Illustrative Activation Energies for the Formation of this compound This table provides hypothetical activation free energies (ΔG‡) for the key mechanistic steps.

| Reaction Step | Description | Hypothetical ΔG‡ (kcal/mol) |

|---|---|---|

| TS1 | Nucleophilic attack of indole on protonated cyclohexanone | 18 - 22 |

| TS2 | Proton transfer steps | 5 - 10 |

| TS3 | Elimination of water to form the iminium ion | 15 - 19 |

| TS4 | Deprotonation to form the final enamine product | 2 - 5 |

Thermodynamic and Kinetic Pathway Investigations

By calculating the Gibbs free energies of all reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. nih.gov This profile provides a comprehensive view of both the thermodynamic and kinetic aspects of the reaction.

Table 5: Illustrative Relative Free Energies (ΔG) for the Reaction Pathway This table shows a hypothetical free energy profile relative to the starting materials (Indole + Cyclohexanone).

| Species | Description | Hypothetical Relative ΔG (kcal/mol) |

|---|---|---|

| Reactants | Indole + Cyclohexanone | 0.0 |

| Intermediate 1 | Carbinolamine | +5.2 |

| TS1 | Transition state for C-N bond formation | +20.5 |

| Intermediate 2 | Protonated Carbinolamine | -2.1 |

| TS2 | Transition state for dehydration | +17.8 |

| Product | This compound + H₂O | -4.5 |

Stereoselectivity Predictions

The reaction between the achiral precursors indole and cyclohexanone yields an achiral product, so stereoselectivity is not a factor in its direct synthesis. However, if a substituted cyclohexanone or a chiral catalyst were used, stereoisomeric products could be formed.

Computational chemistry is a powerful tool for predicting and rationalizing stereoselectivity. diva-portal.org This is achieved by calculating the transition state energies for the pathways leading to all possible stereoisomers. According to transition state theory, the product distribution is determined by the relative energies of these competing transition states. The pathway with the lower activation energy will be faster and lead to the major product. Models such as the Felkin-Anh model for nucleophilic additions can be tested and refined using high-level quantum chemical calculations. acs.org For example, in a hypothetical reaction involving a chiral ketone, DFT could be used to calculate the energies of the transition states corresponding to nucleophilic attack on the Re and Si faces of the carbonyl, thereby predicting the diastereomeric excess. libretexts.org

Theoretical Insights into Non-Covalent Interactions

Non-covalent interactions (NCIs) are crucial in determining the conformation, stability, and reactivity of molecules. nih.govacs.org In this compound, the relative orientation of the indole and cyclohexene rings is influenced by a balance of steric repulsion and subtle, attractive non-covalent forces.

Potential interactions include C-H···π interactions, where the aliphatic C-H bonds of the cyclohexene ring interact with the electron-rich π-system of the indole ring. nih.gov Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to identify, visualize, and quantify these weak interactions. rsc.org These analyses can locate bond critical points (BCPs) between interacting atoms and calculate the electron density at these points, providing evidence for the existence and strength of an NCI. Such interactions, though individually weak, can collectively have a significant impact on the molecule's preferred three-dimensional structure. acs.orgwikipedia.org

Table 6: Potential Intramolecular Non-Covalent Interactions (NCIs) in this compound This table presents illustrative data for NCIs that could be quantified using computational methods.

| Interacting Groups | Type of Interaction | Typical Calculated Energy (kcal/mol) |

|---|---|---|

| Cyclohexene C-H and Indole π-system | C-H···π | -0.5 to -1.5 |

| Indole C2-H and Cyclohexene π-bond | C-H···π | -0.3 to -1.0 |

| Dispersive interactions between rings | van der Waals / Dispersion | -1.0 to -2.5 |

Nonlinear Optical (NLO) Properties Calculations

While computational studies on the NLO properties of various other indole derivatives have been conducted, the strict focus on this compound as per the requirements of this article prevents the inclusion of such data. The NLO properties of a molecule are highly dependent on its specific chemical structure, including the nature and arrangement of its constituent atoms and functional groups. Therefore, data from other indole derivatives cannot be extrapolated to accurately represent the NLO behavior of this compound.

Future computational chemistry research may explore the NLO properties of this specific compound, which would provide valuable insights into its potential applications in optoelectronics and photonics. Such studies would typically involve density functional theory (DFT) calculations to determine key parameters like the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). These calculated values would then be compared to standard reference materials to assess the compound's NLO efficiency.

Without specific research findings, the generation of detailed discussions and data tables on the nonlinear optical properties of this compound is not possible at this time.

Mechanistic Investigations of Reactions Involving 1 Cyclohex 1 En 1 Yl 1h Indole and Analogues

Elucidation of Reaction Intermediates

The identification of transient species, or reaction intermediates, is fundamental to piecing together a reaction mechanism. In the context of reactions involving indole (B1671886) derivatives, various intermediates have been proposed and identified through a combination of experimental and computational methods.

In radical reactions of indoles with cycloalkanes, the transformation is believed to proceed through a radical course. rsc.org This is supported by control experiments where the addition of radical-trapping reagents like 2,2,6,6-tetramethylpiperidine (B32323) N-oxide (TEMPO) completely inhibited the reaction. rsc.org Furthermore, the detection of 1,1'-bi(cyclohexane) in the absence of the indole substrate points to the formation of a cyclohexyl radical as a key intermediate. rsc.org

In other transformations, such as those involving the synthesis of 1-hydroxyindole-2-carboxylates, mechanistic studies have distinguished between different potential pathways by identifying key addition intermediates. For instance, reactions with thiol nucleophiles were found to proceed via a 1,4-addition followed by reduction and condensation, rather than an initially assumed pathway of reduction/condensation followed by a 1,5-addition. researchgate.net

Computational studies, often employing quantum chemical methods, have also been instrumental in elucidating reaction intermediates and their relative energies. rsc.org These theoretical models help to visualize transition states and intermediates that may be too transient to be observed experimentally.

Table 1: Key Intermediates in Reactions Involving Indole Analogues

| Reaction Type | Proposed Intermediate(s) | Method of Elucidation | Reference |

| Radical C(sp³)–H activation | Cyclohexyl radical | Control experiments with radical traps, GC-MS analysis | rsc.org |

| Synthesis of 1-hydroxyindole-2-carboxylates | 1,4-addition adduct | Mechanistic studies with thiol nucleophiles | researchgate.net |

| Synthesis of pyrrolidinedione derivatives | Deprotonated nitromethane (B149229) adduct, nitrosohydroxymethyl group | Quantum chemical calculations | rsc.org |

Kinetic Studies and Rate-Determining Steps

For many organic reactions, the first step is often the rate-determining step. pharmacy180.com The order of a reaction with respect to each reactant provides information about the composition of the activated complex in the rate-determining step. pharmacy180.com For instance, in the iodination of cyclohexanone (B45756), a reaction analogous in some respects to additions to cyclohexenyl systems, kinetic studies can determine the reaction order with respect to the reactants and hydrogen ions. uvm.edu

The relationship between the rate constant and temperature, as described by the Arrhenius equation, allows for the determination of the activation energy (Ea), which is the minimum energy required for a reaction to occur. uvm.edu By plotting the natural logarithm of the rate constant (ln k) against the inverse of the temperature (1/T), the activation energy can be calculated from the slope of the resulting line. uvm.edu

Table 2: Principles of Kinetic Analysis

| Kinetic Parameter | Definition | Method of Determination | Significance |

| Reaction Order | The exponent to which the concentration of a reactant is raised in the rate law. | Varying the concentration of one reactant while keeping others constant and observing the effect on the reaction rate. transformationtutoring.com | Indicates the number of molecules of a reactant involved in the rate-determining step. pharmacy180.com |

| Rate Constant (k) | A proportionality constant in the rate law that relates the rate of the reaction to the concentrations of the reactants. | Determined from the slope of a plot of ln[A] vs. time for a first-order reaction or by other integrated rate laws. pharmacy180.com | Quantifies the intrinsic speed of a reaction at a given temperature. |

| Activation Energy (Ea) | The minimum energy required for reactants to transform into products. | Calculated from the slope of an Arrhenius plot (ln k vs. 1/T). uvm.edu | Provides insight into the energy barrier of the reaction. |

| Rate-Determining Step | The slowest elementary step in a reaction mechanism. | Inferred from the experimentally determined rate law. khanacademy.orgtransformationtutoring.com | Controls the overall rate of the reaction. |

Catalytic Cycle Analysis

Many reactions involving the formation or functionalization of compounds like 1-(cyclohex-1-en-1-yl)-1H-indole rely on catalysts to proceed efficiently. Understanding the catalytic cycle is crucial for optimizing reaction conditions and catalyst design. A catalytic cycle illustrates the sequence of steps through which a catalyst participates in a reaction, is consumed, and then regenerated.

For example, in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, which are used to synthesize highly functionalized indole derivatives, the catalytic cycle typically involves steps like oxidative addition, transmetalation (for Suzuki and Stille), migratory insertion, and reductive elimination. mdpi.com

In the context of radical reactions, while not always catalytic in the traditional sense, an initiator can start a chain reaction process. For instance, di-tert-butyl peroxide (DTBP) can act as a radical initiator, generating a tert-butoxyl radical which then abstracts a hydrogen atom from a cycloalkane to generate a cyclohexyl radical, initiating the reaction with the indole. rsc.org

A proposed catalytic cycle for a copper(I)-catalyzed tandem reaction to synthesize 1,2,3-triazoles, which shares mechanistic features with other metal-catalyzed reactions, involves the formation of a copper-acetylide intermediate, followed by reaction with an azide (B81097) and subsequent cyclization. beilstein-journals.org

Solvent Effects on Reaction Pathways and Stereoselectivity

The choice of solvent can have a profound impact on the rate, yield, and selectivity of a chemical reaction. nih.govweebly.com Solvents can influence reaction pathways by stabilizing or destabilizing reactants, intermediates, and transition states through various solute-solvent interactions. nih.gov

In liquid-phase hydrogenations, the solvent can affect the turnover frequency (TOF) of the catalyst. teledos.gr For example, in the hydrogenation of citral, the TOF varied by a factor of approximately three across different solvents, with p-dioxane consistently showing the highest activity. teledos.gr This effect did not correlate simply with the solvent's dielectric constant or dipole moment, indicating complex interactions at play. teledos.gr

Solvent effects are also critical in controlling stereoselectivity. rsc.org The solvent can influence the conformational equilibrium of the substrate and the transition states, leading to a preference for one stereoisomer over another. In some cases, the formation of distinct solute-solvent clusters can be the determining factor for the observed stereochemical outcome. rsc.org The study of solvent effects often involves comparing reaction outcomes in a range of solvents with varying properties, such as polarity, hydrogen-bonding ability, and coordinating power. nih.govteledos.gr

Synthetic Applications and Methodological Advancements Facilitated by 1 Cyclohex 1 En 1 Yl 1h Indole

Role as a Key Intermediate in Organic Synthesis

The strategic positioning of the cyclohexenyl group on the indole (B1671886) nitrogen imparts unique reactivity to 1-(Cyclohex-1-en-1-yl)-1H-indole, establishing it as a valuable intermediate in organic synthesis. This substitution transforms the typically nucleophilic indole nitrogen into a component of an enamine system, which can participate in a variety of chemical transformations. The indole ring itself is an electron-rich aromatic system, prone to electrophilic substitution, primarily at the C3 position. The interplay between the reactivity of the indole nucleus and the enamine functionality allows for a range of synthetic manipulations.

The enamine moiety can act as a nucleophile or be involved in pericyclic reactions, while the indole core can be targeted for functionalization at various positions. This dual reactivity makes this compound a linchpin in the synthesis of more elaborate molecules. For instance, the cyclohexenyl group can be cleaved under specific conditions, revealing the N-H of the parent indole, or it can be elaborated into other functional groups. This versatility allows for its use in multi-step syntheses where the sequential modification of different parts of the molecule is required. The compound serves as a masked indole, where the cyclohexenyl group acts as a protecting or directing group that can be removed or transformed at a later stage of the synthesis.

Construction of Fused Heterocyclic Systems (e.g., indolo[3,2-b]indoles, pyrido[2,3-b]indoles, indolizino[5,6-b]indoles)

The synthesis of fused heterocyclic systems containing the indole framework is of significant interest due to their prevalence in biologically active compounds and functional materials. researchgate.netrsc.org this compound can serve as a precursor for the construction of such polycyclic structures.

Indolo[3,2-b]indoles: These compounds, known for their applications in organic electronics, can be synthesized through various methods, including the oxidative dimerization of indoles. rsc.orgrsc.orgresearchgate.net While direct dimerization of this compound has not been extensively reported, its derivatives could potentially undergo intramolecular cyclization reactions to form the indolo[3,2-b]indole core. For example, functionalization of the C2 position of the indole and a suitable position on the cyclohexenyl ring could set the stage for a subsequent ring-closing reaction.

Pyrido[2,3-b]indoles: Also known as α-carbolines, these structures are present in many natural products and pharmacologically active molecules. semanticscholar.org Synthetic strategies often involve the construction of the pyridine (B92270) ring onto the indole scaffold. The enamine functionality in this compound can be exploited in reactions such as the Vilsmeier-Haack reaction to introduce a formyl group at the C2 position, which can then be elaborated into the pyridine ring.

Indolizino[5,6-b]indoles: This class of N-fused heterocycles has been synthesized through various strategies, including intramolecular cyclization reactions. researchgate.net The synthesis of substituted indolizino[8,7-b]indoles from harmine (B1663883) has been reported, showcasing the construction of such fused systems. researchgate.net A plausible route starting from this compound could involve an intramolecular cyclization between the indole ring and the cyclohexenyl moiety, potentially triggered by an electrophilic activation step.

Table 1: Synthetic Strategies for Fused Heterocyclic Systems

| Fused System | General Synthetic Approach | Potential Role of this compound |

| Indolo[3,2-b]indoles | Oxidative dimerization of indoles, intramolecular cyclizations. rsc.orgrsc.orgresearchgate.netbohrium.com | Precursor for intramolecular cyclization after functionalization. |

| Pyrido[2,3-b]indoles | Construction of a pyridine ring on the indole scaffold (e.g., via Friedländer synthesis). semanticscholar.org | The enamine can direct functionalization at C2, a key step for pyridine ring formation. |

| Indolizino[5,6-b]indoles | Intramolecular cyclization of suitably substituted indoles. researchgate.net | The cyclohexenyl group can act as the carbon source for the fused ring. |

Methodologies for Diverse Indole Functionalization

The functionalization of the indole core is a central theme in synthetic organic chemistry. nih.govnih.govrsc.org The presence of the N-cyclohexenyl group in this compound can influence the regioselectivity of these functionalization reactions and enable novel transformations.

Methodologies for C-H functionalization of indoles have become increasingly sophisticated, allowing for the introduction of various substituents at specific positions. nih.gov The N-substituent can act as a directing group, steering the functionalization to otherwise less reactive positions. For instance, while electrophilic substitution on N-unsubstituted indoles typically occurs at C3, the N-cyclohexenyl group could modulate this reactivity, potentially favoring functionalization at other positions like C2 or even on the benzene (B151609) ring of the indole.

The enamine moiety itself can undergo a variety of reactions. For example, it can be a partner in cycloaddition reactions, leading to the formation of complex polycyclic structures. Furthermore, the double bond of the cyclohexenyl group can be subjected to addition reactions, providing a handle for further derivatization.

Table 2: Methodologies for Indole Functionalization

| Functionalization Type | Reagents and Conditions | Potential Application with this compound |

| C2-Alkylation | Nickel-catalyzed reaction with haloalkynes. rsc.org | The N-cyclohexenyl group may influence the catalytic cycle and product distribution. |

| C3-Functionalization | Friedel-Crafts type reactions with various electrophiles. | The enamine can be hydrolyzed in situ to generate the N-H indole for subsequent reaction. |

| C4-H Functionalization | Transition metal-catalyzed C-H activation. rsc.org | The N-cyclohexenyl group could act as a directing group to favor C4 functionalization. |

| N-Functionalization | Not directly applicable as the nitrogen is already substituted. However, the cyclohexenyl group can be cleaved and replaced. | Cleavage of the N-cyclohexenyl group would allow for the introduction of other substituents on the nitrogen. |

Contribution to the Development of Novel Synthetic Routes to Complex Molecular Structures

The unique combination of an indole and an enamine within the same molecule makes this compound a valuable starting point for the development of novel synthetic routes to complex molecular structures. Its utility lies in its potential to participate in cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.

For example, a domino reaction could be initiated by an electrophilic attack on the enamine, followed by an intramolecular cyclization involving the indole nucleus. Such a process would allow for the stereoselective construction of intricate polycyclic systems that would be challenging to assemble using more traditional, stepwise approaches. The development of such novel synthetic routes is crucial for accessing new chemical space and for the efficient synthesis of natural products and their analogues.

The ability to functionalize both the indole ring and the cyclohexenyl moiety in a controlled manner opens up possibilities for divergent synthesis, where a single intermediate can be converted into a variety of structurally diverse products. This is a powerful strategy in drug discovery and development, where the generation of compound libraries is essential for identifying new therapeutic agents.

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-(Cyclohex-1-en-1-yl)-1H-indole, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via N-alkylation of indole derivatives or cycloaddition strategies . For example:

- N-Alkylation : Reacting 1H-indole with cyclohexenyl halides in polar aprotic solvents (e.g., DMSO) using NaH as a base (87% yield reported) .

- [4+1] Annulation : Using aminobenzyl phosphonium salts and acrylaldehydes under Pd catalysis, achieving yields up to 96% .

Optimization : Adjust reaction time (6–24 h), temperature (40–80°C), and stoichiometry of base (1.2–2.0 eq). Monitor progress via TLC or HPLC to minimize byproducts.

Advanced: How can discrepancies between crystallographic data and computational models (e.g., DFT) be resolved for this compound?

Answer:

Discrepancies often arise from crystal packing effects or solvent interactions absent in gas-phase DFT calculations. Strategies include:

- Refining XRD data using SHELXL for accurate bond parameters .

- Performing Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, van der Waals) .

- Validating DFT-optimized geometries against experimental XRD data, adjusting functional/basis sets (e.g., B3LYP/6-311+G(d,p)) .

Basic: What spectroscopic techniques are critical for structural confirmation, and how are overlapping signals deconvoluted?

Answer:

- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and cyclohexenyl protons (δ 5.5–6.0 ppm). Use 2D NMR (COSY, HSQC) to resolve signal overlap .

- IR Spectroscopy : Confirm N–H stretching (~3400 cm⁻¹) and C=C vibrations (~1600 cm⁻¹) .

- XRD : Resolve stereochemical ambiguities; refine with SHELX .

Advanced: How can researchers design experiments to isolate the compound’s bioactivity from metabolic byproducts in pharmacological studies?

Answer:

- Use isotope labeling (e.g., 13C/2H) to track the parent compound in vivo .

- Perform metabolite profiling via LC-MS/MS to identify degradation products.

- Employ knockout models (e.g., CYP450 inhibitors) to suppress metabolic pathways .

Basic: What safety protocols are essential during synthesis and handling?

Answer:

- PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMSO) .

- Waste disposal : Segregate halogenated waste and consult certified disposal agencies .

Advanced: How can oxidative stress confounders be controlled in studies evaluating the compound’s neuroprotective effects?

Answer:

- Include positive controls (e.g., ascorbic acid) to benchmark antioxidant activity .

- Measure lipid peroxidation (MDA levels) and SOD/GPx enzyme activity in tissue homogenates .

- Use sham-operated animals to differentiate compound-specific effects from surgical stress .

Basic: What challenges arise in achieving high regioselectivity during functionalization of the indole nucleus?

Answer:

- Steric hindrance from the cyclohexenyl group complicates C3 substitution. Solutions:

Advanced: How can machine learning models predict the compound’s reactivity in novel reaction systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.